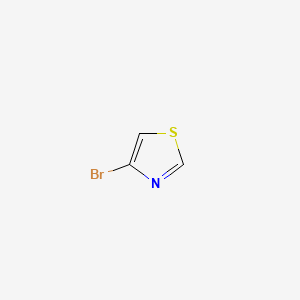![molecular formula C14H11NO4 B1333050 4-carboxilato de metilo 4'-nitro[1,1'-bifenilo] CAS No. 5730-75-6](/img/structure/B1333050.png)
4-carboxilato de metilo 4'-nitro[1,1'-bifenilo]
Descripción general
Descripción
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with a nitro group at the 4’ position and a carboxylate ester group at the 4 position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate typically involves the nitration of methyl 4-biphenylcarboxylate. The process begins with the preparation of methyl 4-biphenylcarboxylate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4’ position.
Industrial Production Methods: In an industrial setting, the production of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: 4’-nitro[1,1’-biphenyl]-4-carboxylic acid.
Mecanismo De Acción
The mechanism of action of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting various biological effects.
Comparación Con Compuestos Similares
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
4’-nitro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but lacks the ester group.
Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
4’-nitro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylate ester.
The uniqueness of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-(4-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAXIQGKJKPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377104 | |
| Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-75-6 | |
| Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

